molecular formula C6H5ClIN B1419634 2-Chloro-3-iodo-4-methylpyridine CAS No. 926922-28-3

2-Chloro-3-iodo-4-methylpyridine

Cat. No.: B1419634
CAS No.: 926922-28-3
M. Wt: 253.47 g/mol
InChI Key: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4-methylpyridine is a compound with the molecular formula C6H5ClIN . It reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular weight of this compound is 253.47 . The compound has a solid physical state at 20 degrees Celsius .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 253.47 . The compound should be stored under inert gas and is sensitive to light and air .

Scientific Research Applications

Halogen Exchange Reactions

2-Chloro-3-iodo-4-methylpyridine is used in halogen exchange reactions, a process vital for modifying the halogen atoms in pyridine compounds. This modification is crucial for the synthesis of different derivatives that have applications in pharmaceuticals and agrochemicals. For example, the halogen/halogen displacement technique allows for the conversion of chloropyridines into their corresponding iodo compounds, which are key intermediates in various synthesis processes (Schlosser & Cottet, 2002).

Synthesis of Organic Compounds

The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity and structural features are exploited in the preparation of compounds with potential pharmacological activities. The synthesis processes often involve multiple steps, including condensation, cyclization, and halogenation, to achieve the desired product with high purity and yield. This demonstrates the compound's versatility and importance in organic synthesis (Fan, 2008).

Structural and Vibrational Analysis

Research on this compound also encompasses studies on its molecular structure, vibrational properties, and electronic characteristics. These investigations provide insights into the compound's stability, reactivity, and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the compound's molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding its behavior in various chemical reactions (Velraj, Soundharam, & Sridevi, 2015).

Water Oxidation Catalysis

Another intriguing application of related compounds involves their role in catalyzing water oxidation. Research in this area explores the use of metal complexes with pyridine ligands, including derivatives of this compound, as catalysts in water oxidation reactions. These studies aim to understand the mechanistic aspects of the catalytic process and improve the efficiency of water splitting, which is fundamental for sustainable energy production (Kaveevivitchai et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Chloro-3-iodo-4-methylpyridine are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines are expected to be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, which are crucial in inflammatory responses . This modulation can lead to changes in cell behavior and function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with p38α mitogen-activated protein kinase results in the inhibition of the enzyme’s activity, thereby modulating the downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable under inert gas conditions and light-sensitive . Over time, degradation products may form, which could alter its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. For instance, high doses may lead to skin irritation and serious eye irritation . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s solubility in toluene and its light-sensitive nature influence its transport and distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with p38α mitogen-activated protein kinase may localize it to the cytoplasm, where it modulates signaling pathways . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCPWVRUTYWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668235
Record name 2-Chloro-3-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926922-28-3
Record name 2-Chloro-3-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methylpyridin-3-amine (1.0 g, 7.0 mmol) and concentrated hydrochloric acid (4.4 mL) was cooled to 0° C. and a solution of sodium nitrite (0.5 g, 7.5 mmol) in water (8 mL) was added dropwise. The mixture was stirred for 1 hour at 0° C. and then was added dropwise to a stirred solution of potassium iodide (1.6 g, 9.6 mmol) in water (9 mL). The mixture was warmed to ambient temperature and stirred overnight. The mixture was extracted with diethyl ether and the organic phase was washed with aqueous sodium thiosulphate, brine, dried (MgSO4) and evaporated in vacuo. The crude product was recrystallized from hexane to give the title compound (0.88 g, 47%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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